N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
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Overview
Description
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The methyl group is introduced at the 4-position of the thiazole ring through alkylation reactions.
Amide Formation: The prop-2-enamide moiety is introduced via an amide coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of thiazole derivatives.
Materials Science: Used in the development of novel materials with specific electronic and optical properties.
Biological Studies: Employed in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]acetamide
- N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]butanamide
Uniqueness
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide moiety, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Properties
IUPAC Name |
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-4-9(12)11(3)5-8-7(2)10-6-13-8/h4,6H,1,5H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXZMUQHPVOOBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN(C)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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